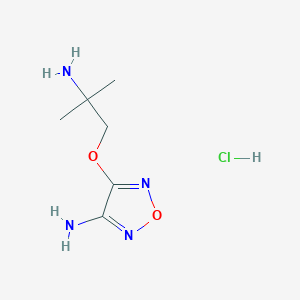

4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine hydrochloride

Descripción

4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine hydrochloride is a synthetic organic compound featuring a furazan (1,2,5-oxadiazole) core substituted with an amino group at position 3 and a 2-amino-2-methyl-propoxy group at position 2.

Propiedades

IUPAC Name |

4-(2-amino-2-methylpropoxy)-1,2,5-oxadiazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O2.ClH/c1-6(2,8)3-11-5-4(7)9-12-10-5;/h3,8H2,1-2H3,(H2,7,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOVZBFIDFRSDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC1=NON=C1N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Key Synthetic Building Blocks

The synthesis of this compound generally involves two critical components:

- 2-Amino-2-methyl-1-propanol (the 2-amino-2-methyl-propoxy moiety precursor)

- Furazan-3-ylamine or its derivatives (providing the furazan ring with an amino substituent)

Preparation of 2-Amino-2-methyl-1-propanol

This intermediate is crucial for the alkoxy substitution on the furazan ring.

- Starting from 2,2-dimethylaziridine , the process involves ring opening under slightly acidic conditions (pH 3.5-4) at 40–50°C in aqueous medium.

- After reaction completion, water is partially removed by reduced pressure distillation.

- Ethanol is added, and the mixture is neutralized to pH 9.5–10 with sodium hydroxide.

- The salt formed is filtered off, and ethanol is removed by distillation.

- The crude product is purified by rectification to yield 2-amino-2-methyl-1-propanol with approximately 91% yield and 99.4% chromatographic purity.

Alternative Hofmann Rearrangement Route:

- Sodium hypochlorite and sodium hydroxide in water at 0–70°C react with 2,2-dimethyl-3-hydroxypropionamide.

- After reaction and purification, yields about 86.3% purity and 57.4% overall yield for 2-amino-2-methyl-1-propanol.

| Parameter | Details |

|---|---|

| Starting material | 2,2-Dimethylaziridine |

| Reaction medium | Water with dilute sulfuric acid |

| Temperature | 40–50°C |

| pH | 3.5–4 (acidic), then neutralized to 9.5–10 |

| Purification | Filtration, distillation, rectification |

| Yield | ~91% (refined product) |

| Purity | ~99.4% chromatographic purity |

Source: ChemicalBook synthesis data for 2-amino-2-methyl-1-propanol

Synthesis of Furazan-3-ylamine Derivatives

While direct preparation of furazan-3-ylamine is less detailed in the available sources, related aminopyridine and heteroaryl amine syntheses provide insight into analogous methods.

- Palladium-catalyzed coupling reactions (e.g., PdCl2(PPh3)2, Pd(PPh3)4) are used for C-C and C-N bond formation on heteroaryl rings.

- Typical solvents include DMF, acetonitrile, or benzene.

- Co-catalysts such as copper(I) iodide and bases like triethylamine or diisopropylamine facilitate the reaction.

- Reaction temperatures range from ambient to reflux (30–150°C), with reaction times between 1 and 24 hours.

- Products are isolated by solvent extraction, chromatography, crystallization, or distillation.

| Parameter | Details |

|---|---|

| Catalyst | PdCl2(PPh3)2, Pd(PPh3)4, Pd(OAc)2 or Pd/C |

| Co-catalyst | CuI |

| Base | Triethylamine, diisopropylamine, KOAc |

| Solvent | DMF, acetonitrile, benzene |

| Temperature | 0°C to reflux (30–150°C) |

| Reaction time | 1–24 hours (typically ~12 hours) |

| Purification | Chromatography, crystallization |

Source: European patent EP2028180NWA1 describing palladium-catalyzed coupling for aminopyridine derivatives

Assembly of 4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine Hydrochloride

Alkoxy substitution: The 2-amino-2-methyl-1-propanol is reacted with a suitable furazan derivative bearing a leaving group (e.g., halogen) at the 4-position to form the 4-(2-amino-2-methyl-propoxy)-furazan-3-ylamine intermediate.

Amination: The amino group at the 3-position of the furazan ring is introduced or retained depending on the starting material.

Salt formation: The free base is converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing stability and facilitating purification.

- The alkoxy substitution is typically performed under reflux in an appropriate solvent (e.g., ethanol, acetonitrile).

- Reaction times vary from several hours to overnight depending on reagent reactivity.

- The hydrochloride salt is obtained by adding HCl in an organic solvent or aqueous medium, followed by crystallization.

Purification and Characterization

- The hydrochloride salt is purified by recrystallization from solvents such as ethanol or ethyl acetate.

- Characterization techniques include melting point determination, NMR spectroscopy (1H, 13C), and mass spectrometry to confirm structure and purity.

- Chromatographic methods (e.g., flash chromatography) are used to separate impurities.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| 1. Synthesis of 2-amino-2-methyl-1-propanol | 2,2-Dimethylaziridine, dilute H2SO4, 40–50°C, neutralization with NaOH | ~91% yield, 99.4% purity | Key alkoxy precursor |

| 2. Preparation of furazan-3-ylamine derivative | Palladium-catalyzed coupling, CuI, base, solvent, reflux | Moderate to high yield | Provides furazan ring with amino group |

| 3. Alkoxy substitution on furazan ring | Reaction of furazan derivative with 2-amino-2-methyl-1-propanol under reflux | Variable, optimized by conditions | Forms ether linkage |

| 4. Hydrochloride salt formation | Treatment with HCl, crystallization | High purity crystalline salt | Enhances stability and isolation |

Research Findings and Notes

- The palladium-catalyzed coupling methods are well-established for heteroaryl amine synthesis and can be adapted for furazan derivatives with appropriate leaving groups.

- The preparation of 2-amino-2-methyl-1-propanol is efficient via ring opening of 2,2-dimethylaziridine, offering high purity material for subsequent ether formation.

- Hydrochloride salt formation is a standard approach to improve compound handling and purity.

- Reaction parameters such as temperature, solvent, and catalyst loading critically influence yields and purity.

- Purification methods including chromatography and recrystallization are essential to remove side products and unreacted starting materials.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert the compound to its reduced forms. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent side reactions.

Substitution: Alkyl halides, acyl chlorides; often requires the presence of a base or catalyst to facilitate the reaction.

Major Products Formed

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of reduced amines and other hydrogenated products.

Substitution: Formation of substituted furazan derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : 4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new chemical reactions and mechanisms.

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, positioning it as a potential candidate for developing new antibiotics.

- Anticancer Properties : The compound has shown promise in anticancer research. It acts as a lead compound for the development of drugs targeting cancer cells, particularly through its inhibition of the PI3K pathway, which is crucial in cancer cell proliferation and survival .

Medicine

- Therapeutic Potential : this compound is being explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders. Its ability to interact with biological targets makes it a candidate for drug development aimed at these conditions .

Industry

- Specialty Chemicals Production : The compound's stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals and materials. Its unique properties facilitate the development of new formulations and products in chemical manufacturing .

Antimicrobial Research

In studies focusing on antimicrobial activity, this compound was tested against various pathogens. Results indicated significant inhibition of growth in several bacterial strains, suggesting its potential as a new antibiotic agent.

Cancer Treatment Development

A series of experiments evaluated the anticancer efficacy of this compound on human cancer cell lines such as HCT-116 and MCF-7. The compound demonstrated IC50 values indicating strong antiproliferative effects, supporting further development into therapeutic agents targeting cancer.

Mecanismo De Acción

The mechanism of action of 4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other hydrochlorides and heterocyclic derivatives provide a basis for comparative analysis. Key compounds for comparison include:

Structural Analogues with Furazan/Oxadiazole Cores

- 2-DPCA and 4-DPCA (Decanoylpiperidine Carboxylic Acid Derivatives): These compounds feature a piperidine ring substituted with alkyl chains and carboxylic acid groups. Unlike the target compound, they lack the furazan core but share amine and ether groups. Their pharmacological focus includes ion channel modulation, whereas the furazan ring in the target compound may confer distinct electronic properties for receptor binding .

Piperazine-Based Hydrochlorides (HBK Series)

- HBK-14 to HBK-19: These derivatives contain a piperazine ring linked to phenoxyalkyl chains and methoxyphenyl groups. While structurally distinct from the target compound, they share hydrochloride salt formulations and amine/ether motifs.

Other Hydrochloride Salts with Bioactive Moieties

- Tapentadol Hydrochloride: A µ-opioid receptor agonist and norepinephrine reuptake inhibitor. Unlike the target compound, Tapentadol lacks heterocyclic rings but shares amine and ether functionalities critical for analgesic activity .

- Chlorphenoxamine Hydrochloride: An antihistamine with a diphenylether structure.

Data Table: Comparative Analysis

Research Findings and Mechanistic Insights

- Solubility and Bioavailability: The hydrochloride salt improves aqueous solubility relative to non-ionic analogs like 4-DPCA, aligning with trends observed in Chlorphenoxamine HCl and Dosulepin HCl .

- Structure-Activity Relationships (SAR): The 2-amino-2-methyl-propoxy group may sterically hinder metabolic degradation, extending half-life compared to HBK derivatives with shorter alkyl chains. Lack of aromaticity (vs. Tapentadol) could reduce off-target binding but limit CNS penetration .

Actividad Biológica

4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₁₂N₄O₂·HCl, with a molecular weight of 208.65 g/mol. The compound features a furazan ring , which is notable for its electron-deficient nature, allowing it to participate in various chemical reactions. The presence of an amino group and a propoxy chain enhances its reactivity and solubility in biological systems.

Target of Action : The primary target of this compound is the phosphoinositide 3′OH kinase family (PI3-kinases) .

Mode of Action : It acts as an inhibitor of PI3-kinases, which play a crucial role in intracellular signaling pathways. By inhibiting these kinases, the compound influences the generation of 3′-phosphoinositides, which are essential second messengers in various cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness that positions it as a potential lead compound for developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle regulation. In vitro studies have shown that it can induce cytotoxic effects on specific cancer cell lines, making it a candidate for further development in cancer therapeutics.

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

Comparative Analysis

The following table summarizes key features and biological activities associated with this compound compared to other similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine HCl | Yes | Yes | PI3K Inhibition |

| Furazolidone | Yes | Limited | Unknown |

| 2-(4-Aminophenyl)benzothiazoles | Limited | High | CYP-mediated metabolism |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing 4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine hydrochloride, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : The synthesis typically involves coupling reactions between furazan-3-amine derivatives and alkylating agents. For example, intermediates like 4-azidofurazan-3-amine (2a) can be functionalized via nucleophilic substitution or catalytic amination. Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity .

- Catalyst use : Hexafluorophosphate-based coupling agents (e.g., HATU) improve reaction efficiency .

- Temperature control : Reactions are often conducted at room temperature to avoid decomposition of sensitive intermediates .

- Key Consideration : Monitor reaction progress via TLC or LC-MS to identify optimal quenching times.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- ESI-MS : Confirm molecular weight (e.g., expected [M+H]+ peak at m/z 428.3 for related furazan derivatives) .

- NMR : Focus on:

- ¹H NMR : Signals for methyl groups (~1.2–1.5 ppm) and aromatic protons (~6.5–8.0 ppm) .

- ¹³C NMR : Carbons adjacent to oxygen/nitrogen (e.g., furazan ring carbons at ~150–160 ppm) .

- IR : Stretching vibrations for amine (3300–3500 cm⁻¹) and ether (1100–1250 cm⁻¹) groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental NMR data for this compound?

- Methodological Answer :

- Step 1 : Verify solvent and pH effects (e.g., DMSO-d₆ vs. CDCl₃ shifts proton signals) .

- Step 2 : Perform computational modeling (DFT or molecular dynamics) to predict chemical shifts and compare with experimental data.

- Step 3 : Assess purity via HPLC; impurities like unreacted intermediates or regioisomers may distort peaks .

Q. What strategies are effective for separating stereoisomers or regioisomers in furazan derivatives like this compound?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak® OD columns with polar mobile phases (e.g., 20% MeOH-DMEA in CO₂) to resolve enantiomers .

- Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to exploit solubility differences between isomers .

- Dynamic Kinetic Resolution : Employ chiral catalysts (e.g., Ru-based) to selectively form one isomer during synthesis .

Q. What analytical protocols are recommended to assess the hydrolytic stability of the furazan ring under physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 4–8) at 37°C for 24–72 hours.

- Detection : Use LC-MS to monitor degradation products (e.g., ring-opened amines or hydroxylamine derivatives).

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order decay models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.